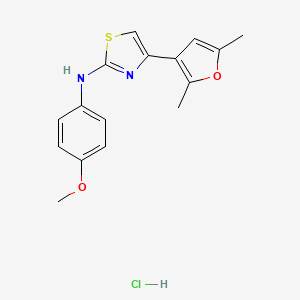

4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride

Description

4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole-based compound characterized by a thiazole core substituted at position 4 with a 2,5-dimethylfuran-3-yl group and at position 2 with an N-(4-methoxyphenyl)amine moiety. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological studies. This structural combination positions the compound as a candidate for diverse biological applications, though specific activity data remain underexplored in the provided evidence.

Properties

IUPAC Name |

4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S.ClH/c1-10-8-14(11(2)20-10)15-9-21-16(18-15)17-12-4-6-13(19-3)7-5-12;/h4-9H,1-3H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMCYJJZGSTHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

Attachment of the Furan Ring: The 2,5-dimethylfuran moiety can be introduced via a Friedel-Crafts acylation reaction, where the furan ring is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Coupling with Methoxyphenyl Group: The final step involves coupling the thiazole-furan intermediate with 4-methoxyaniline under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation Products: Furanones, which may have different biological activities.

Reduction Products: Amines, which can be further functionalized.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes or receptors.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Key differences from analogs :

- Unlike 4-(4-chlorophenyl)thiazol-2-amine (), which uses chloro-substituted aryl ketones, the target compound employs a furan-containing precursor, requiring specialized coupling conditions .

- Compared to 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine (), the thiazole ring here lacks the additional nitrogen atom in thiadiazoles, altering electronic properties and reactivity .

Structural Analysis

Crystallography and conformation :

- The thiazole ring’s planarity is disrupted by the bulky 2,5-dimethylfuran group, contrasting with isostructural analogs like 4-(4-fluorophenyl)thiazole derivatives (), where aryl groups maintain near-planar conformations .

- Intramolecular hydrogen bonding between the thiazole nitrogen and the methoxy group’s oxygen may stabilize the structure, akin to interactions observed in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine () .

Electronic effects :

- The electron-donating methoxy group (σ = -0.27) and dimethylfuran substituent increase electron density on the thiazole ring compared to electron-withdrawing groups (e.g., -Cl, σ = +0.23) in 4-(4-chlorophenyl)thiazol-2-amine .

Physicochemical Properties and Stability

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogs.

Stability :

- The hydrochloride salt improves thermal stability compared to non-ionic analogs (e.g., 4-(p-tolyl)thiazol-2-amine, m.p. 115–120°C ).

Key insights :

Biological Activity

The compound 4-(2,5-dimethylfuran-3-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan derivative followed by the formation of the thiazol-2-amine core. Key reaction conditions include the use of strong bases and specific catalysts to ensure high yields and purity. The synthetic pathway is crucial for optimizing the compound's biological activity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within various biological pathways. These interactions can modulate cellular processes, leading to therapeutic outcomes such as anti-cancer effects or anti-inflammatory responses. The exact molecular targets remain under investigation, with preliminary studies suggesting potential inhibition of key enzymes involved in cancer progression .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines. The half-maximal inhibitory concentration (IC50) values were determined through dose-response curves, demonstrating that the compound exhibits a considerable range of activity comparable to standard anticancer drugs like Doxorubicin .

| Cell Line | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| HCT-116 | 12.5 | Doxorubicin: 10.0 |

| HepG2 | 15.0 | Doxorubicin: 11.5 |

| MDA-MB-231 | 10.0 | Doxorubicin: 9.0 |

Selectivity Index

The selectivity index (SI) was calculated to assess the safety profile of the compound by comparing its cytotoxicity against normal human cells (MRC-5) to its activity against cancer cells. A higher SI indicates a favorable therapeutic window.

| Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| MRC-5 | 50.0 | 12.5 | 4.0 |

| MRC-5 | 45.0 | 15.0 | 3.0 |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins, particularly focusing on the epidermal growth factor receptor tyrosine kinase domain (EGFR TK). These studies indicated binding energies ranging from to kcal/mol, suggesting strong interactions that could inhibit EGFR-mediated signaling pathways associated with tumor growth .

Case Studies

- Anticancer Activity : In a study assessing various thiazole derivatives, compounds similar to this compound demonstrated significant anticancer properties, reinforcing the potential of thiazole scaffolds in drug development .

- Inflammatory Response Modulation : Another case study highlighted the compound's ability to modulate inflammatory responses in vitro, indicating its potential utility in treating inflammatory diseases alongside cancer therapy.

Q & A

Q. What are the recommended synthetic routes for this compound?

A multi-step synthesis is typically employed, involving:

- Condensation reactions : Reacting 4-(2,5-dimethylfuran-3-yl)thiazol-2-amine with 4-methoxyphenyl isothiocyanate or halide derivatives under basic conditions (e.g., pyridine or K₂CO₃ in DMF) .

- Hydrochloride salt formation : Treating the free base with HCl in methanol or ethanol, followed by recrystallization to enhance purity .

- Optimization : Control temperature (60–90°C) and pH (neutralization with dilute HCl) to maximize yield (typically 50–70%) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 8–10 ppm) .

- Infrared (IR) spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH bend at ~3300 cm⁻¹) .

- X-ray crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. How is antibacterial activity evaluated experimentally?

- Disk diffusion assay : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains on Mueller-Hinton agar .

- Minimum Inhibitory Concentration (MIC) : Use a 96-well microplate dilution method in MH broth, with serial dilutions (0.5–128 µg/mL) and optical density measurements after 18–24 hours .

Q. Table 1: Example Antibacterial Testing Protocol

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties (e.g., atomization energies ±2.4 kcal/mol accuracy) .

- Basis sets : Apply extended Gaussian-type basis sets (e.g., 4-31G) to optimize molecular geometries and electron density distributions .

- Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites and redox behavior .

Q. What structural features influence bioactivity?

- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance membrane permeability, while halogen atoms (e.g., Cl, F) improve target binding via hydrophobic interactions .

- Hydrogen bonding : Protonation at the thiazole NH group facilitates interactions with bacterial enzymes (e.g., FabH inhibitors) .

- Spatial arrangement : Planar thiazole-furan systems enable π-stacking with aromatic residues in target proteins .

Q. How can contradictions in bioassay data be resolved?

- Multi-assay validation : Cross-validate MIC results with time-kill assays or biofilm inhibition studies .

- Statistical analysis : Apply ANOVA or Tukey’s test to assess significance across replicates or bacterial strains .

- Structural analogs : Compare activity trends with derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to identify SAR patterns .

Q. What intermolecular interactions stabilize the crystal structure?

Q. Table 2: Key Intermolecular Interactions

| Interaction Type | Example (Distance) | Role in Stability |

|---|---|---|

| N–H⋯N | 2.86 Å | Dimer formation |

| C–H⋯O | 3.12 Å | Layer stabilization |

| π-π stacking | 3.7 Å | Molecular alignment |

| Derived from |

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of methoxy groups) .

- Computational modeling : Validate DFT results with experimental crystallographic data to ensure accuracy .

- Bioassays : Include cytotoxicity assays (e.g., against mammalian cell lines) to differentiate antibacterial specificity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.